4-Methyl-1,2,5-oxadiazol-3-ol
Overview
Description
4-Methyl-1,2,5-oxadiazol-3-ol is an organic compound that belongs to the oxadiazole family. Oxadiazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazoles, a class of compounds to which 4-methyl-1,2,5-oxadiazol-3-ol belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various enzymes and receptors in the body, making them potential targets .
Mode of Action
1,2,4-oxadiazole derivatives have been suggested to bind to their targets via numerous non-covalent interactions . For instance, a congener of 10074-G5, a 1,2,4-oxadiazole derivative, has been found to inhibit c-Myc-Max dimerization, suggesting its mode of action is through binding c-Myc .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been shown to exhibit a broad spectrum of agricultural biological activities, suggesting they may interact with a variety of biochemical pathways .
Result of Action
1,2,4-oxadiazole derivatives have been shown to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . Some compounds have also shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) .
Biochemical Analysis
Biochemical Properties
They possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This allows them to form stable interactions with biomolecules, influencing biochemical reactions.
Cellular Effects
Oxadiazole derivatives have been reported to exhibit various biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects . These effects suggest that oxadiazoles can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Oxadiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of oxadiazoles have been studied . These studies can provide insights into the potential temporal effects of 4-Methyl-1,2,5-oxadiazol-3-ol.
Metabolic Pathways
Oxadiazoles have been reported to undergo various metabolic transformations
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2,5-oxadiazol-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of nitrile oxides with alkenes or alkynes, which forms the oxadiazole ring through a 1,3-dipolar cycloaddition . Another approach involves the cyclization of hydrazides with carbonyl compounds under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,2,5-oxadiazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions.
Major Products Formed:
Oxidation: Oxadiazole N-oxides.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated oxadiazoles, alkylated or arylated derivatives.
Scientific Research Applications
4-Methyl-1,2,5-oxadiazol-3-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another regioisomer with different electronic properties and reactivity.
1,3,4-Oxadiazole: Known for its stability and use in pharmaceuticals.
1,2,3-Oxadiazole: Less common but studied for its unique chemical behavior.
Uniqueness: 4-Methyl-1,2,5-oxadiazol-3-ol is unique due to the specific positioning of the nitrogen and oxygen atoms in the ring, which imparts distinct electronic properties and reactivity.
Properties
IUPAC Name |
4-methyl-1,2,5-oxadiazol-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c1-2-3(6)5-7-4-2/h1H3,(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWCOZLKVYMBMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NONC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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